N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15659792
Molecular Formula: C25H19BrClN5OS
Molecular Weight: 552.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19BrClN5OS |
|---|---|
| Molecular Weight | 552.9 g/mol |
| IUPAC Name | N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H19BrClN5OS/c26-20(15-18-7-3-1-4-8-18)16-28-29-23(33)17-34-25-31-30-24(19-9-5-2-6-10-19)32(25)22-13-11-21(27)12-14-22/h1-16H,17H2,(H,29,33)/b20-15-,28-16+ |
| Standard InChI Key | XLTGJGWKKZHPMW-WNTLQCLUSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)\Br |
| Canonical SMILES | C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)Br |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group linked to an acetohydrazide moiety and at the 4- and 5-positions with 4-chlorophenyl and phenyl groups, respectively. The hydrazide side chain terminates in an (1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene group, introducing stereochemical complexity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₁₉BrClN₅OS |
| Molecular Weight | 552.9 g/mol |
| IUPAC Name | N-[(E)-[(Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| SMILES | O=C(CSc1nnc(n1c1ccc(cc1)Cl)c1ccccc1)N/N=C/C(=C/c1ccccc1)/Br |
The triazole ring’s electron-rich nature facilitates π-stacking with aromatic biological targets, while the sulfanyl bridge enhances solubility in polar aprotic solvents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 7.2–7.8 ppm correspond to aromatic protons from phenyl and chlorophenyl groups. The vinylidene protons (C=CH-Br) resonate as doublets near δ 6.5–7.0 ppm (J = 12–15 Hz), confirming the (1E,2Z) configuration.
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¹³C NMR: Peaks at 160–165 ppm indicate carbonyl groups (C=O), while triazole carbons appear at 145–155 ppm.
Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 553.9 ([M+H]⁺), consistent with the molecular formula.
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves three primary stages:
-
Triazole Core Formation: Cyclocondensation of 4-chlorophenylhydrazine with phenyl isocyanate yields 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Sulfanyl-Acetohydrazide Linkage: Alkylation of the triazole-thiol with ethyl bromoacetate, followed by hydrazinolysis, produces 2-[(4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide .
-
Condensation with Brominated Aldehyde: Reaction with (1E,2Z)-2-bromo-3-phenylprop-2-enal in ethanol under acidic conditions forms the final product.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Phenyl isocyanate, DMF, 80°C | 78% |
| 2 | Ethyl bromoacetate, K₂CO₃, DMF | 85% |
| 3 | Hydrazine hydrate, ethanol | 90% |
| 4 | 2-Bromo-3-phenylpropenal, HCl | 65% |
Purification and Analytical Validation
Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. High-performance liquid chromatography (HPLC) retention time: 12.3 min (C18 column, acetonitrile:H₂O = 70:30).
Chemical Reactivity and Functional Transformations
Electrophilic Substitution
The triazole’s N2 and N4 atoms undergo regioselective alkylation. For example, treatment with methyl iodide in DMF substitutes N4, forming a quaternary ammonium derivative .
Reductive Modifications
Catalytic hydrogenation (H₂/Pd-C) reduces the vinylidene double bond, yielding a saturated propylidene analog with altered bioactivity.
Table 3: Reaction Outcomes
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N4-methyltriazole derivative |
| Reduction | H₂, Pd-C | Dihydropropylidene analog |
| Oxidation | KMnO₄, H₂O | Sulfone derivative |
Biological Activities and Mechanisms
Antimicrobial Properties
The compound inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting cell membrane integrity, as shown in fluorescence-based SYTOX Green assays.
Enzyme Inhibition
In vitro studies demonstrate α-glucosidase inhibition (IC₅₀ = 21.66 μM), comparable to acarbose (IC₅₀ = 754.1 μM) . Molecular docking reveals hydrogen bonding between the triazole’s N3 atom and enzyme active-site residues .
Table 4: Biological Activity Profile
| Target | Assay Type | Result |
|---|---|---|
| S. aureus | Broth microdilution | MIC = 8 μg/mL |
| α-Glucosidase | Spectrophotometric | IC₅₀ = 21.66 μM |
| MCF-7 breast cancer | MTT assay | IC₅₀ = 45.2 μM |
Applications in Materials Science
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) shows 89.9% inhibition efficiency for mild steel in 1 M HCl at 10⁻⁴ M concentration, outperforming traditional triazole inhibitors . The mechanism involves adsorption onto metal surfaces via sulfanyl and triazole groups .
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